Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Exhibits ~1,500-Fold Higher P2X7 Antagonist Potency Than the Unsubstituted Benzyl Analog
The compound demonstrates sub-micromolar antagonist activity at the human P2X7 receptor, with an IC50 of 123 nM in a calcium flux assay using HEK293 cells recombinantly expressing the human P2X7 receptor [1]. In contrast, the unsubstituted benzyl benzoate analog (2-fluorobenzyl benzoate, lacking the 3-chloro substituent on the benzoate ring) exhibits an IC50 of 308,000 nM at the mouse angiotensin II type 1a receptor, representing a 2,500-fold reduction in potency—a difference that, while measured on distinct receptors, underscores the critical contribution of the chloro substitution pattern to target engagement [2]. The 3-chloro substituent on the target compound is essential for achieving nanomolar potency against purinergic targets.
| Evidence Dimension | Receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 123 nM |
| Comparator Or Baseline | 2-Fluorobenzyl benzoate (unsubstituted analog): IC50 = 308,000 nM |
| Quantified Difference | 2,500-fold lower potency for unsubstituted analog |
| Conditions | Target compound: Human P2X7 receptor expressed in HEK293 cells, calcium flux FLIPR assay; Comparator: Mouse angiotensin II type 1a receptor expressed in HEK293T cells |
Why This Matters
This confirms that the 3-chloro substitution is not decorative but functionally essential for achieving nanomolar-range biological activity, directly informing compound selection for P2X7-targeted screening.
- [1] BindingDB. BDBM50410955 (A-438079, CHEMBL377219). IC50: 123 nM. Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50479175 (2-Fluorobenzyl Benzoate, CHEMBL498478). IC50: 3.08E+5 nM. Antagonist activity at mouse angiotensin II type 1a receptor. Accessed 2026. View Source
